2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,1,3-trioxo-thiazolidin-2-yl moiety and a cyclohexenylethyl side chain. The chlorine atom at position 2 of the benzamide ring enhances electrophilicity, while the thiazolidinone sulfonyl groups may improve solubility and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c19-16-7-6-14(21-17(22)9-11-26(21,24)25)12-15(16)18(23)20-10-8-13-4-2-1-3-5-13/h4,6-7,12H,1-3,5,8-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFVLVJGXHNCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the cyclohexene and thiazolidinone groups through a series of reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- The target compound’s sulfonyl thiazolidinone group distinguishes it from analogs with simpler thiazole or oxadiazole rings (e.g., ). This group may enhance metabolic stability and hydrogen-bonding capacity .
- The cyclohexenylethyl chain introduces steric bulk and lipophilicity, contrasting with the fluorinated or methoxy-substituted benzamides in , which prioritize polar interactions.
Table 2: Reported Bioactivities of Analogs
Key Observations :
- The target compound’s sulfonyl thiazolidinone group mirrors the PFOR-inhibiting activity of nitazoxanide derivatives (e.g., ), but its cyclohexenylethyl chain may alter tissue penetration or target specificity.
- Compounds with thiazole-phenyl substituents (e.g., ) lack direct mechanistic data but share structural motifs with known antimicrobial agents.
Key Observations :
- The target compound’s sulfonyl groups likely improve aqueous solubility compared to non-sulfonated analogs (e.g., ), though its cyclohexenyl chain increases LogP, favoring membrane permeability.
- Synthesis of analogs often involves amide coupling (e.g., ), but the target compound’s complex thiazolidinone moiety may require additional steps for sulfonation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
